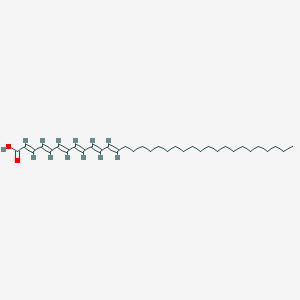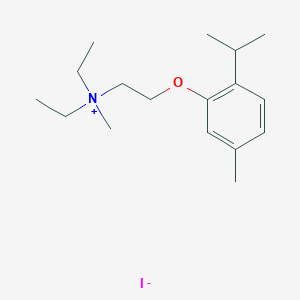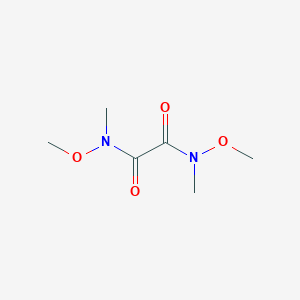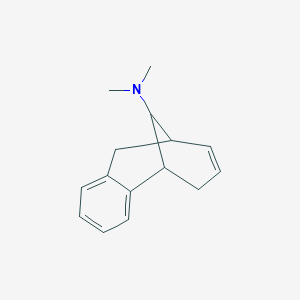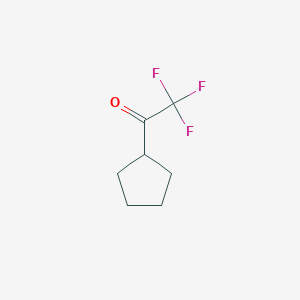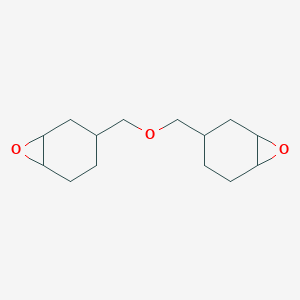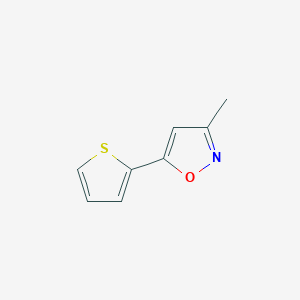![molecular formula C28H18O2 B034698 [4,4'-Biphenanthrene]-3,3'-diol CAS No. 100780-04-9](/img/structure/B34698.png)
[4,4'-Biphenanthrene]-3,3'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4'-Biphenanthrene]-3,3'-diol (BPAD) is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. BPAD is a highly stable and rigid molecule that possesses unique electronic and optical properties, making it an attractive candidate for a range of applications.
作用機序
The mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent is not fully understood. However, it has been suggested that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which triggers a cascade of events that ultimately leads to cell death.
生化学的および生理学的効果
[4,4'-Biphenanthrene]-3,3'-diol has been shown to have several biochemical and physiological effects. In vitro studies have shown that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells, while having minimal effects on normal cells. [4,4'-Biphenanthrene]-3,3'-diol has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its stability and rigidity. [4,4'-Biphenanthrene]-3,3'-diol is a highly stable molecule that is resistant to degradation, making it an ideal candidate for long-term studies. Additionally, [4,4'-Biphenanthrene]-3,3'-diol has unique electronic and optical properties that make it a useful tool for studying the properties of materials.
However, one limitation of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, [4,4'-Biphenanthrene]-3,3'-diol is a relatively expensive compound, which can limit its use in some studies.
将来の方向性
There are several future directions for the study of [4,4'-Biphenanthrene]-3,3'-diol. One potential direction is the development of novel materials based on [4,4'-Biphenanthrene]-3,3'-diol for use in electronic and optoelectronic devices. Another direction is the study of [4,4'-Biphenanthrene]-3,3'-diol as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent and to develop more effective treatment strategies.
Conclusion
In conclusion, [4,4'-Biphenanthrene]-3,3'-diol ([4,4'-Biphenanthrene]-3,3'-diol) is a highly stable and rigid molecule that has potential applications in various fields, including material science, environmental remediation, and biomedical research. [4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, with the McMurry coupling method being the most commonly used. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent. However, further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol and to develop more effective treatment strategies.
合成法
[4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, including Suzuki coupling, Stille coupling, and McMurry coupling. Among these methods, the McMurry coupling method is the most commonly used for [4,4'-Biphenanthrene]-3,3'-diol synthesis. This method involves the reaction of two equivalents of 4-bromo-1,1'-biphenyl with sodium in the presence of titanium tetrachloride and zinc. The resulting product is then oxidized using potassium permanganate to yield [4,4'-Biphenanthrene]-3,3'-diol.
科学的研究の応用
[4,4'-Biphenanthrene]-3,3'-diol has been extensively studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. In material science, [4,4'-Biphenanthrene]-3,3'-diol has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials have potential applications in the development of organic light-emitting diodes, field-effect transistors, and solar cells.
In environmental remediation, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its ability to remove pollutants from contaminated soil and water. [4,4'-Biphenanthrene]-3,3'-diol has been shown to effectively adsorb polycyclic aromatic hydrocarbons (PAHs), which are a class of pollutants commonly found in contaminated sites.
In biomedical research, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its potential as an anticancer agent. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
特性
CAS番号 |
100780-04-9 |
|---|---|
製品名 |
[4,4'-Biphenanthrene]-3,3'-diol |
分子式 |
C28H18O2 |
分子量 |
386.4 g/mol |
IUPAC名 |
4-(3-hydroxyphenanthren-4-yl)phenanthren-3-ol |
InChI |
InChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H |
InChIキー |
NBWRXHUVCCXVBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
同義語 |
4,4-Biphenanthrene-3,3-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
